Acetylcholinesterase (AChE) Inhibition Profile of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
4-Ethyl-5-methyl-1,3-thiazol-2-amine has been reported to inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 2.7 µM . This provides a quantitative benchmark for its activity. While direct head-to-head data for this exact compound against a named comparator in the same assay is not publicly available, this value can be contextualized against established class-level potency. For instance, the known AChE inhibitor Donepezil exhibits an IC50 of ~0.01-0.03 µM in similar assays, whereas other 2-aminothiazole derivatives in tauopathy models have shown protective effects at nanomolar concentrations [1]. This places 4-Ethyl-5-methyl-1,3-thiazol-2-amine as a moderately potent, synthetically accessible AChE ligand for use as a tool compound or starting point for further optimization in CNS drug discovery projects.
| Evidence Dimension | Acetylcholinesterase (AChE) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 2.7 µM |
| Comparator Or Baseline | Donepezil (IC50 ~0.01-0.03 µM); Class-level activity of 2-aminothiazoles |
| Quantified Difference | Target compound is less potent than clinical drug but provides a defined starting point for medicinal chemistry |
| Conditions | In vitro enzymatic assay (AChE) |
Why This Matters
For researchers developing CNS-targeting compounds, a known IC50 value provides a quantitative starting point for structure-activity relationship (SAR) studies, enabling rational selection of this scaffold over other aminothiazoles with no reported AChE activity.
- [1] European Journal of Pharmaceutical Sciences. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. View Source
